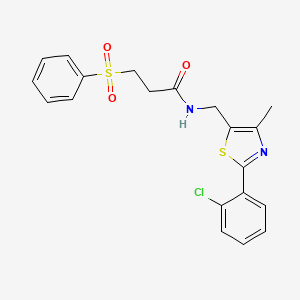
N-((2-(2-氯苯基)-4-甲基噻唑-5-基)甲基)-3-(苯磺酰基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: N-((2-(2-氯苯基)-4-甲基噻唑-5-基)甲基)-3-(苯磺酰基)丙酰胺 (NCP) 已被研究作为一种高效的二级 NLO 材料 . 它在可见光区域的光学精度优于其他材料,使其适用于 NLO 器件。
非线性光学 (NLO) 材料
总之,NCP 作为一种 NLO 材料具有广阔前景,表现出有趣的电光特性,并为各种科学和技术领域提供了潜在应用 . 研究人员继续探索其独特的特性和实际用途。 🌟
生物活性
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and a sulfonamide moiety, which are known for their biological activities. The molecular formula is C21H23ClN2O2S, and its molecular weight is approximately 420.00 g/mol.
Anticancer Activity
Recent studies have demonstrated that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide exhibits notable anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
Table 1: Anticancer Activity Data
The mechanism of action appears to involve induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide exhibits anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro.
Table 3: Anti-inflammatory Activity Data
This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Lung Cancer : A study evaluated the effects of the compound on A549 lung cancer cells, revealing that treatment resulted in significant cell death through apoptosis. The study highlighted the compound's potential as a therapeutic agent for lung cancer treatment.
- Case Study on Bacterial Infections : Another research focused on the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited bacterial growth, suggesting its utility in treating resistant infections.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-18(27-20(23-14)16-9-5-6-10-17(16)21)13-22-19(24)11-12-28(25,26)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSAARDCMBRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














